molecular formula C9H12O3 B8720155 3-(4-Oxocyclohex-1-en-1-yl)propanoic acid CAS No. 106553-80-4

3-(4-Oxocyclohex-1-en-1-yl)propanoic acid

Cat. No. B8720155
Key on ui cas rn: 106553-80-4
M. Wt: 168.19 g/mol
InChI Key: MPILTDSEMVRRRA-UHFFFAOYSA-N
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Patent
US04622422

Procedure details

To a stirred solution of 4.4 g of 4-methoxybenzenepropionic acid and 75 ml of tert-butanol, 50 ml of tetrahydrofuran and 300 ml of liquid ammonia there was added 0.85 g of lithium wire in 2-3 cm pieces over a 10 minute period to give a mixture which had a persistent deep blue color. After an additional 10 minutes, 13.4 g of powdered ammonium chloride was added and the ammonia was allowed to evaporate. The residue was dissolved in 300 ml of water and washed twice with 200-ml portions of ether. The aqueous mixture was acidified with concentrated hydrochloric acid and extracted thoroughly with three 200-ml portions of ether. The combined organic layers were dried over magnesium sulfate and the solvent was evaporated to give 4-oxocyclohex-1-enepropionic acid as a clear oil. 1H NMR (CDCl3) δ 2.20-2.80 (br m, 20H); 5.45 (m, 1H); 11.3 (br s, 1H).
Quantity
4.4 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:5][CH:4]=1.N.[Li].[Cl-].[NH4+]>O1CCCC1.C(O)(C)(C)C>[O:2]=[C:3]1[CH2:8][CH2:7][C:6]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:5][CH2:4]1 |f:3.4,^1:14|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCC(=O)O
Name
liquid
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0.85 g
Type
reactant
Smiles
[Li]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a mixture which
CUSTOM
Type
CUSTOM
Details
to evaporate
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 ml of water
WASH
Type
WASH
Details
washed twice with 200-ml portions of ether
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with three 200-ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1CC=C(CC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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